Cas no 1823478-56-3 (4-{[(Tert-butoxy)carbonyl]amino}-3-(trifluoromethoxy)benzoic acid)
![4-{[(Tert-butoxy)carbonyl]amino}-3-(trifluoromethoxy)benzoic acid structure](https://ar.kuujia.com/scimg/cas/1823478-56-3x500.png)
1823478-56-3 structure
اسم المنتج:4-{[(Tert-butoxy)carbonyl]amino}-3-(trifluoromethoxy)benzoic acid
4-{[(Tert-butoxy)carbonyl]amino}-3-(trifluoromethoxy)benzoic acid الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- 4-{[(tert-butoxy)carbonyl]amino}-3-(trifluoromethoxy)benzoic acid
- AKOS026745503
- EN300-6747781
- 1823478-56-3
- 4-{[(Tert-butoxy)carbonyl]amino}-3-(trifluoromethoxy)benzoic acid
-
- نواة داخلي: 1S/C13H14F3NO5/c1-12(2,3)22-11(20)17-8-5-4-7(10(18)19)6-9(8)21-13(14,15)16/h4-6H,1-3H3,(H,17,20)(H,18,19)
- مفتاح Inchi: VEFMMUGBDBOAJR-UHFFFAOYSA-N
- ابتسامات: FC(OC1C=C(C(=O)O)C=CC=1NC(=O)OC(C)(C)C)(F)F
حساب السمة
- نوعية دقيقة: 321.08240703g/mol
- النظائر كتلة واحدة: 321.08240703g/mol
- النظائر الذرية العد: 0
- الرابطة الهيدروجينية المانحين العد: 2
- عدد مستقبلات الهيدروجين بوند: 8
- عدد الذرات الثقيلة: 22
- تدوير ملزمة العد: 5
- تعقيدات: 419
- رابطة تساهمية وحدة العد: 1
- مركز ستيريو الذرية العد: 0
- عدد غير محدد من مراكز ستيريو الذرية: 0
- السندات الثابتة ستيريو مركز العد: 0
- غير محدد بوند مركز ستيريو العد: 0
- إكسلوغ 3: 3.2
- طوبولوجي سطح القطب: 84.9Ų
4-{[(Tert-butoxy)carbonyl]amino}-3-(trifluoromethoxy)benzoic acid الأسعارأكثر . >>
مشروع | No. | اسم المنتج | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6747781-2.5g |
4-{[(tert-butoxy)carbonyl]amino}-3-(trifluoromethoxy)benzoic acid |
1823478-56-3 | 95.0% | 2.5g |
$1063.0 | 2025-03-13 | |
Enamine | EN300-6747781-0.1g |
4-{[(tert-butoxy)carbonyl]amino}-3-(trifluoromethoxy)benzoic acid |
1823478-56-3 | 95.0% | 0.1g |
$476.0 | 2025-03-13 | |
Enamine | EN300-6747781-1.0g |
4-{[(tert-butoxy)carbonyl]amino}-3-(trifluoromethoxy)benzoic acid |
1823478-56-3 | 95.0% | 1.0g |
$541.0 | 2025-03-13 | |
Enamine | EN300-6747781-0.25g |
4-{[(tert-butoxy)carbonyl]amino}-3-(trifluoromethoxy)benzoic acid |
1823478-56-3 | 95.0% | 0.25g |
$498.0 | 2025-03-13 | |
Enamine | EN300-6747781-0.5g |
4-{[(tert-butoxy)carbonyl]amino}-3-(trifluoromethoxy)benzoic acid |
1823478-56-3 | 95.0% | 0.5g |
$520.0 | 2025-03-13 | |
Enamine | EN300-6747781-10.0g |
4-{[(tert-butoxy)carbonyl]amino}-3-(trifluoromethoxy)benzoic acid |
1823478-56-3 | 95.0% | 10.0g |
$2331.0 | 2025-03-13 | |
Enamine | EN300-6747781-0.05g |
4-{[(tert-butoxy)carbonyl]amino}-3-(trifluoromethoxy)benzoic acid |
1823478-56-3 | 95.0% | 0.05g |
$455.0 | 2025-03-13 | |
Enamine | EN300-6747781-5.0g |
4-{[(tert-butoxy)carbonyl]amino}-3-(trifluoromethoxy)benzoic acid |
1823478-56-3 | 95.0% | 5.0g |
$1572.0 | 2025-03-13 |
4-{[(Tert-butoxy)carbonyl]amino}-3-(trifluoromethoxy)benzoic acid الوثائق ذات الصلة
-
Congfang Chen,Aiping Wu,Haijing Yan,Yinglu Xiao,Chungui Tian,Honggang Fu Chem. Sci., 2018,9, 4746-4755
-
3. Water thermophoresis in carbon nanotubes: the interplay between thermophoretic and friction forces†Elton Oyarzua,Harvey A. Zambrano Phys. Chem. Chem. Phys., 2018,20, 3672-3677
-
Amitabh Jha,Ajaya B. Naidu,Ashraf M. Abdelkhalik Org. Biomol. Chem., 2013,11, 7559-7565
-
Chun-Ting He,Pei-Qin Liao,Dong-Dong Zhou,Bao-Ying Wang,Wei-Xiong Zhang,Jie-Peng Zhang,Xiao-Ming Chen Chem. Sci., 2014,5, 4755-4762
1823478-56-3 (4-{[(Tert-butoxy)carbonyl]amino}-3-(trifluoromethoxy)benzoic acid) منتجات ذات صلة
- 13769-43-2(potassium metavanadate)
- 2228605-11-4(methyl 2-hydroxy-5-(prop-2-yn-1-yl)benzoate)
- 851802-43-2(1-(naphthalene-2-carbonyl)-2-{(4-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole)
- 2138421-48-2(3-amino-N-cyclobutyl-N-methyl-N-propylbenzene-1-sulfonoimidamide)
- 1375474-07-9(2-methyl-1-propyl-1H-indole-3-sulfonyl chloride)
- 99975-19-6(Butanoic acid, 4-bromo-2,2-diethyl-3-oxo-, ethyl ester)
- 1214349-99-1(2-Chloro-5-fluoro-3-(3-fluorophenyl)pyridine)
- 1223636-75-6(1-(5,6-Dichloropyridine-3-carbonyl)-5,7-difluoro-1,2,3,4-tetrahydroquinoline)
- 2680735-87-7(tert-butyl N-(5-nitro-1,3-benzoxazol-2-yl)carbamate)
- 1807017-78-2(Ethyl 3-aminomethyl-2-cyano-4-nitrophenylacetate)
الموردين الموصى بهم
pengshengyue
عضو ذهبي
مورد الصين
كميّة كبيرة

Shanghai Joy Biotech Ltd
عضو ذهبي
مورد الصين
كميّة كبيرة

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
عضو ذهبي
مورد الصين
كميّة كبيرة

Taizhou Jiayin Chemical Co., Ltd
عضو ذهبي
مورد الصين
كميّة كبيرة

Zhangzhou Sinobioway Peptide Co.,Ltd.
عضو ذهبي
مورد الصين
مُحْضِر
